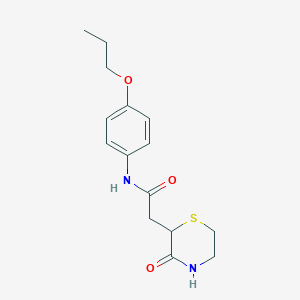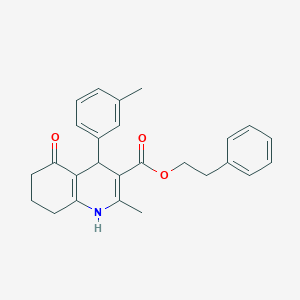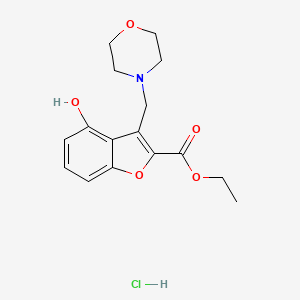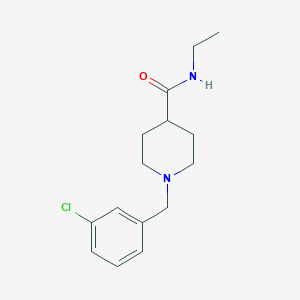
2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide, also known as OTMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. OTMPA is a thiomorpholine derivative that exhibits various biochemical and physiological effects, making it a promising candidate for further investigation. In
作用機序
The mechanism of action of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of the cell wall of fungi.
Biochemical and Physiological Effects:
2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide exhibits various biochemical and physiological effects, including antitumor, antibacterial, and antifungal activity. It has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells. 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting the activity of enzymes involved in DNA replication and transcription.
実験室実験の利点と制限
One of the advantages of using 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide also exhibits multiple biochemical and physiological effects, making it a versatile compound for investigating various cellular processes. However, one limitation of using 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide. One area of investigation is the development of new drugs based on the structure of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide. Researchers can modify the structure of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide to improve its pharmacological properties and reduce its potential toxicity. Another area of research is the investigation of the mechanism of action of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide. Researchers can use various techniques, such as X-ray crystallography and molecular modeling, to gain a better understanding of how 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide interacts with its target enzymes. Additionally, the potential applications of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide in the treatment of various diseases, such as cancer and bacterial infections, can be further explored.
合成法
The synthesis of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide involves the reaction between 4-propoxyaniline and 2-chloroacetylthiomorpholine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product, 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide. The synthesis of 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide has been reported in various scientific journals, and the procedure is well-established.
科学的研究の応用
2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide has been investigated for its potential applications in the development of new drugs. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(3-oxo-2-thiomorpholinyl)-N-(4-propoxyphenyl)acetamide has also been reported to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2-(3-oxothiomorpholin-2-yl)-N-(4-propoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-8-20-12-5-3-11(4-6-12)17-14(18)10-13-15(19)16-7-9-21-13/h3-6,13H,2,7-10H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSZQRDROLOZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxothiomorpholin-2-yl)-N-(4-propoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4960709.png)

![ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4960730.png)
![3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4960736.png)



![2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B4960762.png)
![4-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960765.png)
![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)

![3-methyl-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4960781.png)

![1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960806.png)